1,1,3,3-Tétraméthyl-1-(2-(triméthoxysilyl)éthyl)disiloxane

Vue d'ensemble

Description

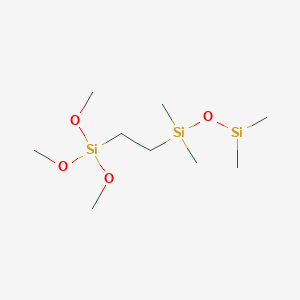

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is a specialty siloxane compound with the molecular formula C9H25O4Si3 and a molecular weight of 281.55 g/mol . It is a clear, colorless or light yellow liquid that reacts slowly with moisture or water . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Applications De Recherche Scientifique

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary targets of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane It is known that this compound is used as an intermediate in organic synthesis and pharmaceutical production .

Biochemical Pathways

The specific biochemical pathways affected by 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane Given its use in organic synthesis and pharmaceutical production, it may be involved in various chemical reactions leading to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to hydrolysis of the trimethoxysilyl group . Additionally, temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.

Analyse Biochimique

Biochemical Properties

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane plays a significant role in biochemical reactions, particularly in hydrosilylation and dehydrogenative silylation reactions. It interacts with various enzymes and proteins, acting as a reducing agent and hydride source. The compound’s electrophilic nature allows it to participate in reactions with nucleophilic biomolecules, facilitating the formation of silicon-carbon bonds .

Cellular Effects

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in cellular responses. The compound’s interaction with cell membranes and intracellular proteins can alter cell function and viability .

Molecular Mechanism

At the molecular level, 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in mRNA and protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture or extreme temperatures. Long-term exposure to the compound may result in cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating a dose-dependent response in biological systems .

Metabolic Pathways

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the biotransformation of the compound .

Transport and Distribution

Within cells and tissues, 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. Localization and accumulation of the compound can affect its activity and function .

Subcellular Localization

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate biochemical pathways and cellular responses .

Méthodes De Préparation

The synthesis of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane typically involves the hydrosilylation reaction of vinyltrimethoxysilane with 1,1,3,3-tetramethyldisiloxane . This reaction is catalyzed by platinum-based catalysts under controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale batch or continuous processes to meet the demand for this compound in various applications .

Analyse Des Réactions Chimiques

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include platinum catalysts, aldehydes, and various unsaturated organic compounds . The major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized siloxane derivatives .

Comparaison Avec Des Composés Similaires

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can be compared with other similar compounds, such as:

1,1,3,3-Tetramethyldisiloxane: This compound is a simpler siloxane with similar reducing properties but lacks the trimethoxysilyl group, limiting its functionalization potential.

Vinyltrimethoxysilane: This compound is used as a precursor in the synthesis of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane and has similar reactivity but different applications.

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane: This compound has multiple siloxane groups and is used in different industrial applications.

The uniqueness of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane lies in its combination of the trimethoxysilyl group with the disiloxane backbone, providing both reactivity and stability for various applications .

Activité Biologique

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane (CAS Number: 137407-65-9) is a siloxane compound notable for its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₉H₂₆O₄Si₃

- Molecular Weight : 282.56 g/mol

- Appearance : Clear liquid, colorless or light yellow

- Purity : Typically ≥95% .

The biological activity of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is primarily attributed to its siloxane structure, which allows for interactions with biological membranes and potential modification of surface properties. The trimethoxysilyl group facilitates bonding with various substrates, enhancing its utility in drug delivery systems and as a surface modifier in biomedical applications.

Case Studies and Research Findings

- Cell Adhesion Studies :

-

Antimicrobial Activity :

- A study explored the antimicrobial properties of various siloxanes, including this compound. Results suggested that it exhibits moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

- Biocompatibility Assessments :

Synthesis Methods

The synthesis of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane typically involves the reaction of trimethoxysilane with a suitable disiloxane precursor under controlled conditions. The following general procedure outlines the synthesis:

-

Reactants :

- Trimethoxysilane

- Disiloxane precursor (e.g., 1,1,3,3-Tetramethyldisiloxane)

- Reaction Conditions :

Applications

Given its unique properties and biological activities, 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane finds applications in:

- Biomedical Engineering : Used as a surface modifier for implants to improve biocompatibility.

- Drug Delivery Systems : Potential use in targeted drug delivery due to its ability to form stable conjugates with therapeutic agents.

- Antimicrobial Coatings : Development of coatings that can inhibit microbial growth on various surfaces.

Propriétés

Numéro CAS |

137407-65-9 |

|---|---|

Formule moléculaire |

C9H26O4Si3 |

Poids moléculaire |

282.56 g/mol |

Nom IUPAC |

dimethylsilyloxy-dimethyl-(2-trimethoxysilylethyl)silane |

InChI |

InChI=1S/C9H26O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h14H,8-9H2,1-7H3 |

Clé InChI |

BFQCAXFSZDLJSN-UHFFFAOYSA-N |

SMILES |

CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC |

SMILES canonique |

CO[Si](CC[Si](C)(C)O[SiH](C)C)(OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.